molecular formula C11H12ClFO2 B11756131 Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate

Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate

Cat. No.: B11756131
M. Wt: 230.66 g/mol
InChI Key: FZWUDRXJBITTJA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate is a useful research compound. Its molecular formula is C11H12ClFO2 and its molecular weight is 230.66 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate typically involves the esterification of 2-chloro-4-(2-fluoropropan-2-yl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The use of automated systems ensures precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the aromatic ring influence its reactivity and binding affinity to target molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate: C11H12ClFO2

Uniqueness

This compound is unique due to the specific arrangement of chloro and fluoro substituents on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

methyl 2-chloro-4-(2-fluoropropan-2-yl)benzoate

InChI

InChI=1S/C11H12ClFO2/c1-11(2,13)7-4-5-8(9(12)6-7)10(14)15-3/h4-6H,1-3H3

InChI Key

FZWUDRXJBITTJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C(=O)OC)Cl)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.